molecular formula C11H8FNO2 B6366281 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one CAS No. 1261909-45-8

3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one

Cat. No.: B6366281
CAS No.: 1261909-45-8
M. Wt: 205.18 g/mol
InChI Key: AWIBEAJDIQERGB-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of fluorinated heterocycles It features a pyridinone core substituted with a fluorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxybenzaldehyde and 2-pyridone.

    Condensation Reaction: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridinone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(5-Fluoro-2-oxophenyl)pyridin-2(1H)-one.

    Reduction: Formation of 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-amine.

    Substitution: Formation of 3-(5-Methoxy-2-hydroxyphenyl)pyridin-2(1H)-one.

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
  • 3-(5-Chloro-2-hydroxyphenyl)pyridin-2(1H)-one
  • 3-(5-Bromo-2-hydroxyphenyl)pyridin-2(1H)-one

Uniqueness

3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-4-10(14)9(6-7)8-2-1-5-13-11(8)15/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIBEAJDIQERGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682672
Record name 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-45-8
Record name 3-(5-Fluoro-2-hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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